Lipophilicity vs. 5-Oxaspiro[3.4]octan-3-amine
1-Oxaspiro[3.4]octan-3-amine exhibits a calculated LogP of 0.6567 , which is 0.94 log units lower than its isomer 5-oxaspiro[3.4]octan-3-amine (LogP 1.6) [1]. This substantial difference in lipophilicity is attributed to the distinct spatial orientation of the amine group relative to the oxetane oxygen, which influences intramolecular hydrogen bonding potential and solvent-accessible polar surface area.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.6567 |
| Comparator Or Baseline | 5-Oxaspiro[3.4]octan-3-amine: LogP = 1.6 |
| Quantified Difference | ΔLogP = -0.94 (lower lipophilicity) |
| Conditions | Calculated using standard LogP algorithms as reported by vendor databases |
Why This Matters
Lower LogP predicts higher aqueous solubility, which is critical for improving oral bioavailability and reducing non-specific protein binding in early drug discovery.
- [1] ChemExper Chemical Directory. 5-Oxaspiro[3.4]octan-3-amine; hydrochloride. Catalog ID 4248632. Available at: http://mastersearch.chemexper.com View Source
